Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- is a heterocyclic compound that combines the structural features of pyridine, thiophene, and triazole.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- typically involves the construction of the triazole ring followed by the introduction of the thiophene and pyridine moieties. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of hydrazonoyl halides with thiophene derivatives can yield the desired triazole ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes steps such as cyclization, substitution, and purification to achieve the desired product with high purity. Techniques like column chromatography and recrystallization are commonly employed for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-b]pyridines: Known for their broad spectrum of pharmacological activities, including antioxidant and anti-inflammatory properties.
Imidazo[4,5-b]pyridines: Exhibits significant antiviral and anticancer activities.
Thienopyridines: Used in the development of drugs for cardiovascular diseases.
Uniqueness
Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- stands out due to its unique combination of pyridine, thiophene, and triazole rings, which confer distinct electronic and steric properties. This makes it a versatile scaffold for drug development and other applications .
Eigenschaften
Molekularformel |
C11H8N4S |
---|---|
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
4-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C11H8N4S/c1-2-9(16-7-1)11-13-10(14-15-11)8-3-5-12-6-4-8/h1-7H,(H,13,14,15) |
InChI-Schlüssel |
QEMMQLPRQLQCHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=NC(=NN2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.